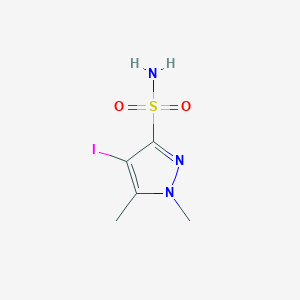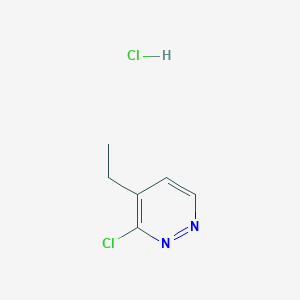
4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide” is a chemical compound with the CAS Number: 2250242-05-6 . It has a molecular weight of 301.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H8IN3O2S . The InChI Code is 1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Role in Antimicrobial and Antiviral Research
Sulfonamide compounds, such as 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide, are significant in the therapy of bacterial infections due to their bacteriostatic properties. They have been used historically as synthetic antibiotics and are part of many clinically used drugs, including antivirals for HIV. The presence of the sulfonamide group in these compounds contributes to their utility in developing treatments for various microbial diseases, highlighting their versatility in medical research (Gulcin & Taslimi, 2018).
Importance in Cancer Research
Sulfonamides, including this compound, are explored for their potential in anticancer therapies. Their ability to inhibit various enzymes and receptors critical for cancer cell proliferation and survival makes them valuable in designing new anticancer agents. Research into sulfonamides' mechanism of action and their application in targeted therapies offers insights into novel treatment strategies for various cancers (Carta, Scozzafava, & Supuran, 2012).
Environmental Applications
The widespread use of sulfonamides, such as this compound, in agriculture and medicine has raised concerns about their environmental impact, particularly their role in developing antimicrobial resistance. Studies have focused on understanding the environmental fate of sulfonamides, their degradation processes, and their effects on microbial communities. This research is crucial for developing strategies to mitigate the environmental risks associated with sulfonamide use (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Contribution to Synthesis and Medicinal Chemistry
The pyrazole core of this compound is a key pharmacophore in medicinal chemistry, contributing to various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The compound's synthetic versatility allows for the development of numerous derivatives with enhanced efficacy and specificity for different biological targets. Research in this area focuses on optimizing the synthesis processes and exploring the bioactivity of pyrazole derivatives, underscoring their significance in drug discovery (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-iodo-1,5-dimethylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKOWBMULAWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)S(=O)(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)





![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)

